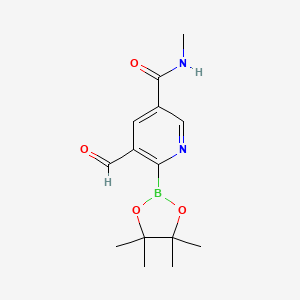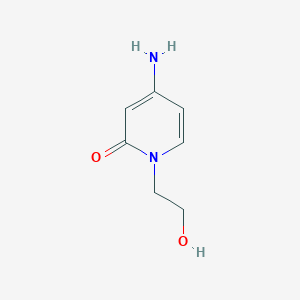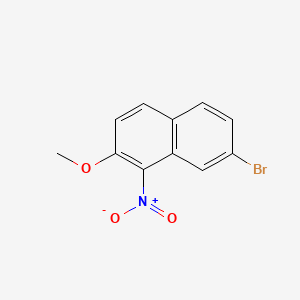
7-Bromo-2-methoxy-1-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methoxy-1-nitronaphthalene is an organic compound with the molecular formula C11H8BrNO3. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 2nd position, and a nitro group at the 1st position on the naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methoxy-1-nitronaphthalene can be achieved through several methods. One common method involves the bromination of 2-methoxy-1-nitronaphthalene. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to introduce the bromine atom at the desired position .
Another method involves the nitration of 7-bromo-2-methoxynaphthalene. This process uses a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 1st position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methoxy-1-nitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 7-Bromo-2-methoxy-1-aminonaphthalene.
Oxidation: 7-Bromo-2-formyl-1-nitronaphthalene.
Scientific Research Applications
7-Bromo-2-methoxy-1-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methoxy-1-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The methoxy group can undergo metabolic transformations, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-nitronaphthalene: Similar structure but lacks the methoxy group.
2-Methoxy-1-nitronaphthalene: Similar structure but lacks the bromine atom.
7-Bromo-2-methoxynaphthalene: Similar structure but lacks the nitro group.
Uniqueness
7-Bromo-2-methoxy-1-nitronaphthalene is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the naphthalene ring.
Properties
Molecular Formula |
C11H8BrNO3 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
7-bromo-2-methoxy-1-nitronaphthalene |
InChI |
InChI=1S/C11H8BrNO3/c1-16-10-5-3-7-2-4-8(12)6-9(7)11(10)13(14)15/h2-6H,1H3 |
InChI Key |
ZCDPEMPZUDCBDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=CC(=C2)Br)C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14777340.png)
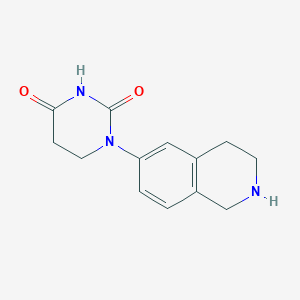
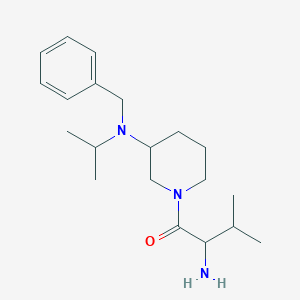
![N-(2-((2'-Benzhydryl-5'-bromo-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14777361.png)
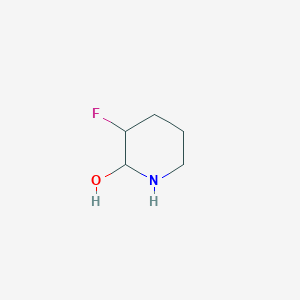
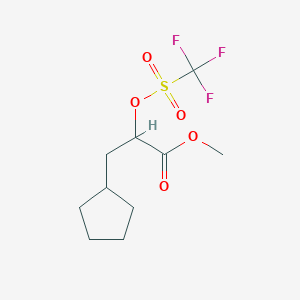
![4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B14777379.png)
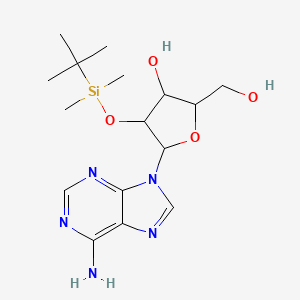
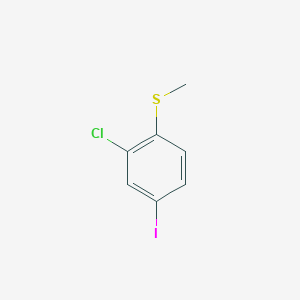

![(1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B14777406.png)
![5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione](/img/structure/B14777414.png)
